molecular formula C10H15NO B1337798 (S)-2-(Methylamino)-3-phenylpropan-1-ol CAS No. 84773-29-5

(S)-2-(Methylamino)-3-phenylpropan-1-ol

Cat. No. B1337798
CAS RN: 84773-29-5
M. Wt: 165.23 g/mol
InChI Key: FJOOJFXCKIPSLU-JTQLQIEISA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it may have. It may also include information on its discovery or synthesis.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Coordination Chemistry

Ephedrine has been studied for its role in forming complexes with palladium(II). In research by Efimenko et al. (2009), the biological activity of these complexes was examined, revealing that their activity depends on the ligand basicity and the hydrogen bonding system formed by different conformers of the ligand in the cation-anion complexes (Efimenko et al., 2009).

Chiral Synthesis

Research by Rippert et al. (2000) explored the use of ephedrine as a chiral auxiliary in the synthesis of diastereoisomerically pure oxazaphospholes, demonstrating the control over configuration at the phosphorous atom achieved through this method (Rippert et al., 2000).

Corrosion Inhibition

Al-Baghdadi (2017) investigated the anti-corrosion activity of ephedrine on mild steel in acidic medium, finding it to be an effective inhibitor with efficiencies increasing at higher concentrations (Al-Baghdadi, 2017).

Enzymatic Resolution

Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, identifying Candida antarctica lipase A as the best biocatalyst for this process. This research contributed to the production of (S)-dapoxetine (Torre et al., 2006).

Substrate in Chemical Reactions

Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with various electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).

Safety And Hazards

This would involve studying any potential risks associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of any unanswered questions or potential future research directions related to the compound.


properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOOJFXCKIPSLU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447165
Record name (S)-2-(Methylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Methylamino)-3-phenylpropan-1-ol

CAS RN

84773-29-5
Record name (βS)-β-(Methylamino)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84773-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(Methylamino)-3-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Maslivetc, DN Turner, KN McNair… - The Journal of …, 2018 - ACS Publications
A strain-release-driven, cation-templated intramolecular nucleophilic addition of tethered alkoxides to prochiral cyclopropenes is described. Employment of chiral β- and γ-amino …
Number of citations: 12 pubs.acs.org

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